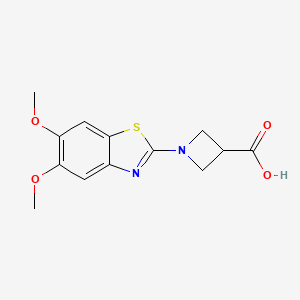
1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
説明
1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O4S and its molecular weight is 294.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” belongs to the class of benzothiazoles. Benzothiazoles are known to have a wide range of biological activities and are often used in drug discovery .
Biochemical Pathways
Benzothiazoles can affect a variety of biochemical pathways depending on their specific structure and the functional groups they carry .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action, which are currently unknown .
生物活性
1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to an azetidine ring, with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 273.30 g/mol.
Research indicates that compounds containing benzothiazole derivatives exhibit various biological activities, including:
- Antitumor Activity : The benzothiazole structure is known for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- CNS Activity : Azetidine derivatives have been explored for their potential as phosphodiesterase (PDE) inhibitors, which may be beneficial in treating neurological disorders by enhancing cyclic nucleotide signaling .
Therapeutic Applications
The compound's unique structure suggests several potential therapeutic applications:
- Anticancer Agents : The ability to target topoisomerases positions this compound as a candidate for further development in cancer therapies.
- Neurological Disorders : As a PDE inhibitor, it may also have applications in treating conditions like schizophrenia or depression.
In Vitro Studies
Several studies have investigated the biological activity of similar compounds:
- A study demonstrated that derivatives of benzothiazole showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the benzothiazole core can enhance anticancer potency .
- Another investigation into azetidine derivatives revealed promising results in inhibiting PDE10A, indicating potential use in managing psychiatric disorders .
Case Studies
- Case Study on Antitumor Efficacy : A derivative of 1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)azetidine was tested against human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
- CNS Activity Evaluation : In a preclinical model for schizophrenia, the compound exhibited enhanced cognitive function and reduced hyperactivity, supporting its role as a PDE inhibitor.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-9-3-8-11(4-10(9)19-2)20-13(14-8)15-5-7(6-15)12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOKNVJROPJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)N3CC(C3)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















